
6-(Trifluoromethylthio)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethylthio)-1H-indazole, also known as 6-TMI, is a heterocyclic compound containing a nitrogen-containing six-membered ring. 6-TMI is an important intermediate used in the synthesis of various biologically active compounds, such as the antimicrobial agent trifluoromethylthioindazole. 6-TMI is a versatile compound that can be used in a variety of organic synthesis reactions.
Applications De Recherche Scientifique
6-(Trifluoromethylthio)-1H-indazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, such as trifluoromethylthioindazole, a potent antimicrobial agent. In addition, 6-(Trifluoromethylthio)-1H-indazole can be used as a starting material in the synthesis of other heterocyclic compounds, such as indazoles and imidazoles. It has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethylthio)-1H-indazole is not completely understood. However, it is thought that 6-(Trifluoromethylthio)-1H-indazole acts as an intermediate in the formation of heterocyclic compounds, such as indazoles and imidazoles. It is also believed that 6-(Trifluoromethylthio)-1H-indazole is involved in the formation of active sites on the surface of proteins, which can then be used to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole have not been extensively studied. However, it is known that 6-(Trifluoromethylthio)-1H-indazole can interact with proteins, which may lead to changes in the structure and function of these proteins. In addition, 6-(Trifluoromethylthio)-1H-indazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(Trifluoromethylthio)-1H-indazole in laboratory experiments is its versatility. 6-(Trifluoromethylthio)-1H-indazole is a versatile compound that can be used in a variety of organic synthesis reactions. In addition, it is relatively easy to synthesize, making it an ideal starting material for the synthesis of various heterocyclic compounds. However, 6-(Trifluoromethylthio)-1H-indazole is a toxic compound and should be handled with care.
Orientations Futures
The future of 6-(Trifluoromethylthio)-1H-indazole research is promising. Further research is needed to better understand the biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole. In addition, further research is needed to identify and characterize the active sites on proteins that are formed by 6-(Trifluoromethylthio)-1H-indazole. Additionally, further research is needed to explore the potential applications of 6-(Trifluoromethylthio)-1H-indazole in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of 6-(Trifluoromethylthio)-1H-indazole as an antimicrobial agent.
Méthodes De Synthèse
6-(Trifluoromethylthio)-1H-indazole can be synthesized in a variety of ways, including the use of Grignard reagents, organometallic compounds, and metal catalysts. One of the most common methods for the synthesis of 6-(Trifluoromethylthio)-1H-indazole is the reaction of trifluoromethylthiol with an appropriate metal catalyst. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The metal catalyst can be any of a variety of metals such as palladium, nickel, or cobalt.
Propriétés
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOGJVVCFVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethylthio)-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)
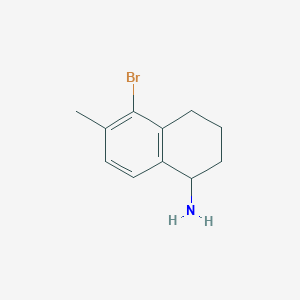

![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)

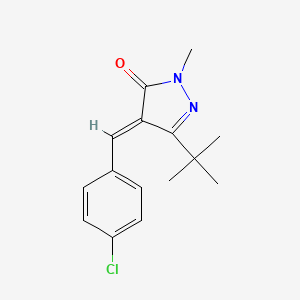
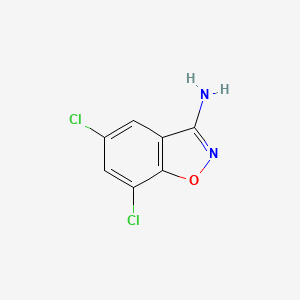
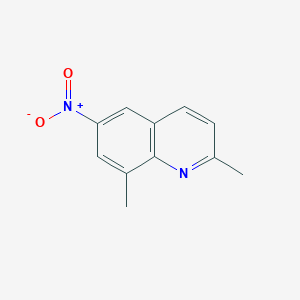


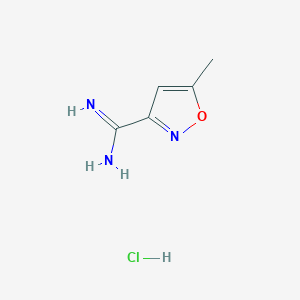
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)